3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid
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Overview
Description
3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid, also known as 3-(carboxymethylthio)picolinic acid, is an organic compound with the molecular formula C8H7NO4S. It is a derivative of pyridinecarboxylic acid, characterized by the presence of a carboxymethylsulfanyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with thioglycolic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyl and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes, inhibiting or modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of the carboxymethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7NO4S |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-(carboxymethylsulfanyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4S/c10-6(11)4-14-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI Key |
LQCDNBQBBOQQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)SCC(=O)O |
Origin of Product |
United States |
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